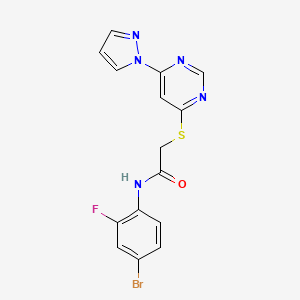

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide

Description

2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide is a synthetic acetamide derivative featuring a pyrimidine core substituted with a pyrazole moiety and a thioether linkage. The compound’s structure includes a 4-bromo-2-fluorophenyl group attached via an acetamide bridge, which confers unique electronic and steric properties. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous compounds (e.g., coupling of thiol-containing intermediates with halogenated acetamides) .

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-(6-pyrazol-1-ylpyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrFN5OS/c16-10-2-3-12(11(17)6-10)21-14(23)8-24-15-7-13(18-9-19-15)22-5-1-4-20-22/h1-7,9H,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEGHSQXXXLBHJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=NC=N2)SCC(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrFN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a pyrazole ring, a pyrimidine moiety, and a thioether linkage, positions it as a candidate for various therapeutic applications.

Structural Overview

The molecular formula of the compound is , and its structural features can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C₁₅H₁₄BrFN₄S |

| IUPAC Name | 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide |

| CAS Number | 1251620-87-7 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thioether linkage may facilitate binding to active sites on target proteins, leading to inhibition or modulation of enzymatic activity. This interaction can alter cellular signaling pathways and biological responses.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have reported that derivatives of pyrazole and pyrimidine show cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : Compounds have shown IC₅₀ values ranging from 0.01 µM to 3.79 µM, indicating potent growth inhibition.

- A549 (lung cancer) : Some derivatives have demonstrated IC₅₀ values around 26 µM, suggesting effectiveness in inhibiting tumor growth.

Antimicrobial Activity

The compound also exhibits antimicrobial properties, particularly against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it could serve as a potential antibiotic agent due to its ability to disrupt bacterial cell wall synthesis or function.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Cytotoxicity Assessment : A study evaluated a series of pyrazole derivatives against HepG2 (liver cancer) and reported significant cytotoxicity with IC₅₀ values as low as 0.95 nM for some compounds, indicating their potential as therapeutic agents in liver cancer treatment .

- CDK Inhibition : Another study focused on the inhibition of cyclin-dependent kinases (CDK), where certain derivatives displayed over 69% inhibition in K562 cells, showcasing their role in cell cycle regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)thio)-N-(4-bromo-2-fluorophenyl)acetamide with four structurally related acetamide derivatives, highlighting differences in substituents, pharmacological activity, and synthetic pathways.

Key Structural and Functional Insights:

Pyrimidine vs. Pyrimidinone Scaffolds: The target compound’s unmodified pyrimidine ring contrasts with Compound 20’s pyrimidinone (4-oxo-3,4-dihydropyrimidine), which introduces a ketone group that enhances hydrogen-bonding capacity. This modification correlates with Compound 20’s potent CK1 inhibition (IC₅₀ = 0.8 µM) . The pyrimidine-thioacetamide linkage in the target compound is analogous to Compound 1’s pyrimidine-oxadiazole hybrid, but the latter’s oxadiazole moiety improves metabolic stability, contributing to antiproliferative efficacy .

In contrast, Compound 4a’s 3-(trifluoromethyl)phenyl group offers strong hydrophobic interactions and metabolic resistance, critical for TRK inhibition .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to Compound 1 , involving thiol-acetamide coupling under basic conditions (e.g., K₂CO₃ in acetone) . However, Compound 4a requires advanced cross-coupling techniques (e.g., Suzuki reactions), reflecting the complexity of fused heterocycles .

The bromo-fluoro substituent may improve blood-brain barrier penetration compared to nitro or trifluoromethyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.